(2-Methoxyphenyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyphenyl)dimethylsilane is an organosilicon compound with the molecular formula C9H14OSi. It is characterized by a silicon atom bonded to two methyl groups and a 2-methoxyphenyl group. This compound is a yellow to colorless oil and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyphenyl)dimethylsilane typically involves the reaction of 2-methoxyphenylmagnesium bromide with dimethyldichlorosilane. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
2-Methoxyphenylmagnesium bromide+Dimethyldichlorosilane→this compound+MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxyphenyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
(2-Methoxyphenyl)dimethylsilane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is explored for its potential in modifying biological molecules for research purposes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)dimethylsilane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon atom in the compound can interact with different molecular targets, facilitating the formation of new chemical bonds and structures. This property is particularly useful in catalysis and material science .
Comparison with Similar Compounds
- Dimethoxymethylphenylsilane
- Phenylmethyldimethoxysilane
- Allyl(4-methoxyphenoxy)dimethylsilane
Comparison: (2-Methoxyphenyl)dimethylsilane is unique due to the presence of the methoxy group on the phenyl ring, which imparts distinct chemical properties. Compared to similar compounds, it offers different reactivity and stability profiles, making it suitable for specific applications in synthesis and industrial processes .
Properties
Molecular Formula |
C9H14OSi |
---|---|
Molecular Weight |
166.29 g/mol |
IUPAC Name |
(2-methoxyphenyl)-dimethylsilane |
InChI |
InChI=1S/C9H14OSi/c1-10-8-6-4-5-7-9(8)11(2)3/h4-7,11H,1-3H3 |
InChI Key |
RYDVDFXUCTVFFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1[SiH](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.